methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a sulfanylidene (C=S) group at position 2, a 4-oxo substituent, and a 7-carboxylate ester.
Properties
IUPAC Name |
methyl 4-oxo-3-[[4-(3-phenylpropylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-34-26(33)21-13-14-22-23(16-21)29-27(35)30(25(22)32)17-19-9-11-20(12-10-19)24(31)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,28,31)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLAQKZFNDMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Tetrahydroquinazoline
- Functional Groups :
- Methyl ester
- Thioether
- Carbamoyl
- Aromatic rings
The molecular formula is , and its molecular weight is approximately 396.50 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Reference Compound (Ampicillin) |
|---|---|---|
| Escherichia coli | 0.004 | 0.025 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.020 |
The compound exhibited superior antibacterial activity compared to ampicillin, particularly against Enterobacter cloacae, which was identified as the most sensitive strain .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity :
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
The results indicated that the compound was effective against various fungal pathogens, with Trichoderma viride being the most sensitive .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the tetrahydroquinazoline core significantly influences its antimicrobial potency. For instance, modifications on the phenyl rings or variations in the alkyl chain length of the carbamoyl group can enhance or diminish activity against targeted pathogens .
Case Study: Synthesis and Testing
A study focused on synthesizing derivatives of similar compounds revealed that modifications to the thioether and carbamoyl groups led to varying degrees of antimicrobial effectiveness. The synthesized derivatives were tested against a panel of bacteria and fungi, confirming that certain structural alterations could yield compounds with enhanced potency .
Research Findings
Research published in peer-reviewed journals has consistently shown that compounds with similar structural features exhibit promising biological activities. For instance, derivatives related to thiazolidinones have been documented to possess significant antibacterial effects, often outperforming traditional antibiotics like streptomycin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (). Key differences lie in the carbamoyl substituent:
These substituents influence molecular weight, lipophilicity (logP), and hydrogen-bonding capacity.
Physicochemical Properties
A comparative analysis based on and inferred
Key Observations :
- The target compound’s larger molecular weight and longer alkyl chain likely increase hydrophobicity (higher logP), affecting bioavailability and solubility.
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in quinazoline derivatives are critical for crystal engineering and biological activity. The sulfanylidene (C=S) and carbamoyl groups act as hydrogen-bond acceptors, while the 4-oxo group serves as a donor. highlights that such interactions dictate supramolecular assembly, with graph-set analysis revealing recurring motifs (e.g., R₂²(8) rings) in related structures . Differences in substituents (e.g., 3-phenylpropyl vs. 4-methoxyphenylmethyl) alter packing efficiency and thermal stability, as observed in crystallographic studies using SHELX and ORTEP-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
